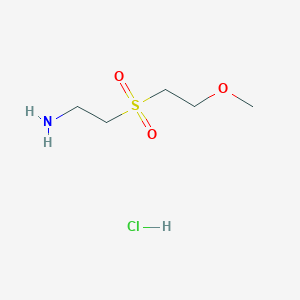
2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride
Übersicht
Beschreibung
2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride (MES-HCl) is a widely used reagent in synthetic organic chemistry, biochemistry, and pharmacology. It is a white, crystalline solid with a melting point of 109-110°C and is soluble in water and alcohol. MES-HCl is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, cyclization, and condensation. It is also used in the synthesis of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Gabriel-wise Synthesis of Related Compounds
The study by Zhang Guang-gui (2009) describes the Gabriel synthesis of a compound structurally related to 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride, highlighting a methodology for obtaining high-purity hydrochloride salts through substitution, oxidation, and hydrazination reactions. This process could be relevant for synthesizing or modifying compounds like 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride for specific scientific applications, particularly in the development of new materials or pharmaceutical intermediates (Zhang Guang-gui, 2009).
Improved Synthesis of Analogues
Research by Hunter Johnson et al. (2022) presents an improved synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a molecule used in the preparation of various biologically active compounds. This research outlines methods that could potentially be applied or adapted for the synthesis and application of 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride in the creation of kinase inhibitors or other therapeutic agents (Hunter Johnson et al., 2022).
Synthesis and Characterization of Polymers
The study conducted by J. Cardoso et al. (1997) on the synthesis, characterization, thermal, and dielectric properties of zwitterionic methacrylates may offer insights into the broader potential of sulfonyl and ethylamine derivatives in polymer science. The methodologies and findings from this research could inform the development of new materials with specific electrical or physical properties, possibly including those derived from 2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride (J. Cardoso et al., 1997).
Applications in Medicinal Chemistry
Although the direct applications of "2-(2-Methoxyethanesulfonyl)ethylamine hydrochloride" in medicinal chemistry were not highlighted, studies on similar compounds, such as the synthesis and SAR of 1-Alkyl-2-phenylethylamine derivatives designed to discover σ1 ligands, might provide a framework for the potential therapeutic relevance of sulfonyl ethylamine derivatives in designing ligands for specific receptors (A. Nakazato et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyethylsulfonyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-9-3-5-10(7,8)4-2-6;/h2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEKKHFBQBAXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1472056.png)


![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)








![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)